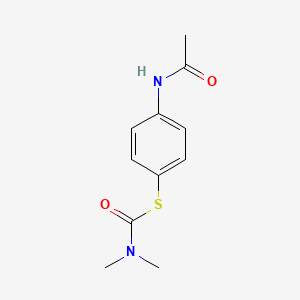
9H-Carbazole, 9-(1-propoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-(1-propoxyethyl)- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 9H-Carbazole, 9-(1-propoxyethyl)- typically involves the functionalization of the carbazole core. One common synthetic route includes the alkylation of carbazole with 1-bromo-1-propoxyethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9H-Carbazole, 9-(1-propoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Major products formed from these reactions include hydroxylated carbazoles, amine derivatives, and various substituted carbazoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
9H-Carbazole, 9-(1-propoxyethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-(1-propoxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme . This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
9H-Carbazole, 9-(1-propoxyethyl)- can be compared with other carbazole derivatives such as 9H-carbazole-3-carboxaldehyde and 9H-carbazole-9-ethanol. While all these compounds share the carbazole core, their unique substituents confer different properties and applications . For example:
9H-carbazole-3-carboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of dyes and pigments.
9H-carbazole-9-ethanol: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
The uniqueness of 9H-Carbazole, 9-(1-propoxyethyl)- lies in its specific propoxyethyl substituent, which enhances its solubility and reactivity, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
10523-10-1 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
9-(1-propoxyethyl)carbazole |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-13(2)18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13H,3,12H2,1-2H3 |
Clé InChI |
ZOQBRLFVNBWQRS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
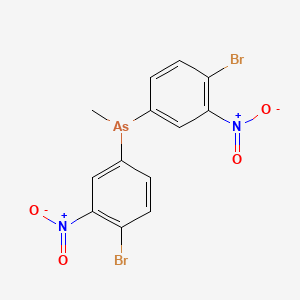
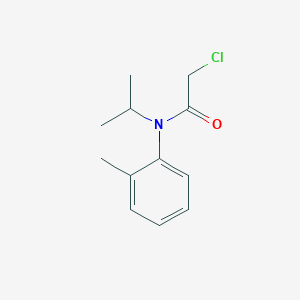

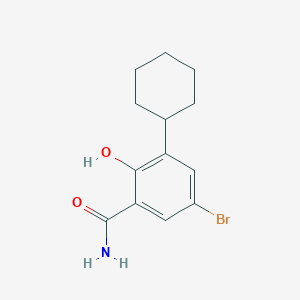

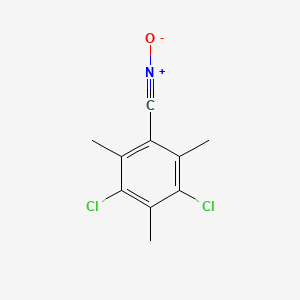
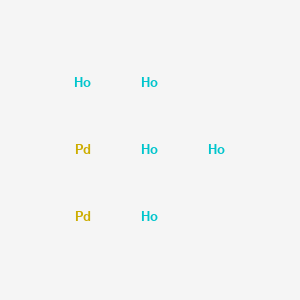
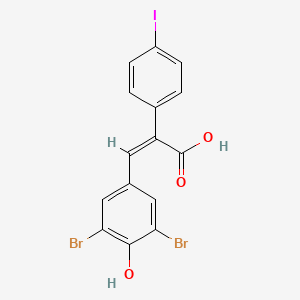

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
